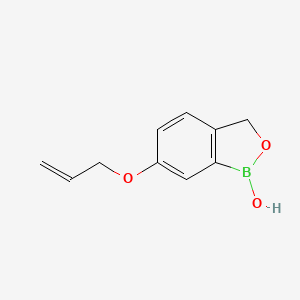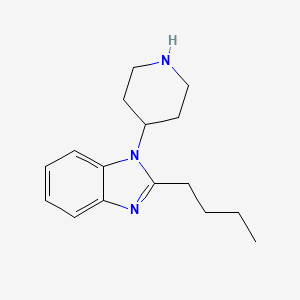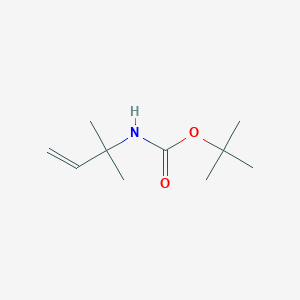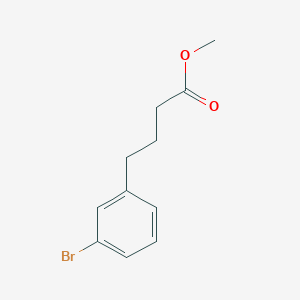
(5-(4-Butylphenyl)thiophen-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-(4-Butylphenyl)thiophen-2-yl)methanol” is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound features a butyl-substituted phenyl group attached to the thiophene ring, with a methanol group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “(5-(4-Butylphenyl)thiophen-2-yl)methanol” typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Substitution with Butylphenyl Group:
Introduction of the Methanol Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
“(5-(4-Butylphenyl)thiophen-2-yl)methanol” can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, such as the corresponding thiophene alcohol.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield an aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups onto the thiophene ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, “(5-(4-Butylphenyl)thiophen-2-yl)methanol” can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, this compound may be studied for its potential biological activity, such as its effects on cellular processes or its interactions with biological macromolecules.
Medicine
Potential medical applications could include the development of new drugs or therapeutic agents, particularly if the compound exhibits bioactivity.
Industry
In industry, this compound could be used in the production of materials, such as polymers or coatings, where its unique chemical properties are advantageous.
Mecanismo De Acción
The mechanism of action of “(5-(4-Butylphenyl)thiophen-2-yl)methanol” would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme and prevent its normal function. The pathways involved would vary based on the biological context and the specific targets of the compound.
Comparación Con Compuestos Similares
Similar Compounds
(5-Phenylthiophen-2-yl)methanol: Similar structure but lacks the butyl group.
(5-(4-Methylphenyl)thiophen-2-yl)methanol: Similar structure with a methyl group instead of a butyl group.
(5-(4-Ethylphenyl)thiophen-2-yl)methanol: Similar structure with an ethyl group instead of a butyl group.
Uniqueness
The presence of the butyl group in “(5-(4-Butylphenyl)thiophen-2-yl)methanol” may confer unique chemical and physical properties, such as increased hydrophobicity or altered reactivity, compared to its analogs.
Propiedades
Fórmula molecular |
C15H18OS |
|---|---|
Peso molecular |
246.4 g/mol |
Nombre IUPAC |
[5-(4-butylphenyl)thiophen-2-yl]methanol |
InChI |
InChI=1S/C15H18OS/c1-2-3-4-12-5-7-13(8-6-12)15-10-9-14(11-16)17-15/h5-10,16H,2-4,11H2,1H3 |
Clave InChI |
DVKNAFSLUXPGIW-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)C2=CC=C(S2)CO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Ethylbenzo[b]thiophene-3-sulfonyl chloride](/img/structure/B8550918.png)

![Imidazo[1,2-a]pyridine-8-carboxylic acid,2-(chloromethyl)-,ethyl ester](/img/structure/B8550939.png)
![Spiro[4.5]deca-6,9-dien-8-one](/img/structure/B8550942.png)

![2-Chloro-3-[3-(3,4-dinitrophenoxy)phenyl]prop-2-enal](/img/structure/B8550961.png)
![3-Phenylbicyclo[2.2.2]octa-2,5-diene-2-carbaldehyde](/img/structure/B8550967.png)




